3-Acetyloctane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-Acetyloctane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C12H16N4O It is a derivative of octane, featuring four cyano groups and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloctane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with ketones in 1,4-dioxane containing a catalytic amount of hydrochloric acid. This method is widely used due to its general applicability and the possibility of obtaining high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the solvent-free synthesis method, which conforms to green chemistry principles, is a promising approach. This method involves the reaction of tetracyanoethylene with ketones under solvent-free conditions, resulting in high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Acetyloctane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .
Scientific Research Applications
3-Acetyloctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyloctane-1,1,2,2-tetracarbonitrile involves the alkylation of nucleophilic regions of tumor-cell DNA. This alkylation process inhibits the proliferation of malignant cells, making it a potential anticancer agent . The compound’s reactivity is attributed to the mutual activation of the closely positioned cyano groups, which enhances its pharmacophoric activity .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Cyclopropane-tetracarbonitrile: This compound has a similar structure but features a cyclopropane ring instead of an octane chain.
4-Oxoalkane-1,1,2,2-tetracarbonitriles: These compounds are also derivatives of tetracyanoethylene and are used in the synthesis of heterocyclic systems.
Uniqueness
3-Acetyloctane-1,1,2,2-tetracarbonitrile is unique due to its combination of an acetyl group and four cyano groups on an octane backbone
Properties
CAS No. |
90138-10-6 |
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Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-acetyloctane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-3-4-5-6-13(11(2)19)14(9-17,10-18)12(7-15)8-16/h12-13H,3-6H2,1-2H3 |
InChI Key |
NXDBULMLLLCCOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
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